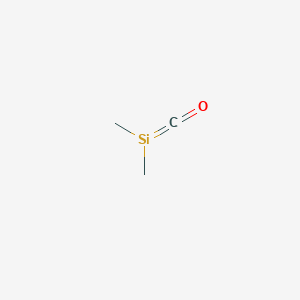
(Dimethylsilylidene)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylsilylidene)methanone is an organosilicon compound characterized by the presence of a silicon atom bonded to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylsilylidene)methanone typically involves the reaction of dimethylchlorosilane with carbon monoxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(CH}_3)_2\text{SiCl} + \text{CO} \rightarrow \text{(CH}_3)_2\text{SiCO} + \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylsilylidene)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing acids or esters.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silyl alcohols.
Substitution: The silicon atom can participate in substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce silyl alcohols.
Wissenschaftliche Forschungsanwendungen
(Dimethylsilylidene)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (Dimethylsilylidene)methanone involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, allowing it to participate in a range of chemical reactions. The carbonyl group is reactive and can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylsilyl ketone: Similar in structure but lacks the carbonyl group bonded directly to silicon.
Trimethylsilyl ketone: Contains an additional methyl group, altering its reactivity and properties.
Silyl enol ethers: These compounds have a silicon atom bonded to an enolate, offering different reactivity patterns.
Uniqueness
(Dimethylsilylidene)methanone is unique due to the direct bonding of the silicon atom to the carbonyl group, which imparts distinct chemical properties. This structural feature allows it to participate in a variety of reactions that are not possible with other organosilicon compounds.
Eigenschaften
CAS-Nummer |
115591-59-8 |
|---|---|
Molekularformel |
C3H6OSi |
Molekulargewicht |
86.16 g/mol |
InChI |
InChI=1S/C3H6OSi/c1-5(2)3-4/h1-2H3 |
InChI-Schlüssel |
NPLCQZHKCIWJTC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


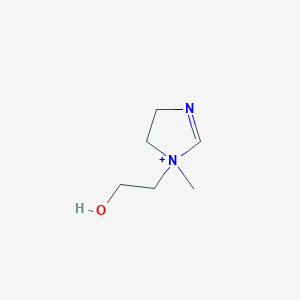

![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
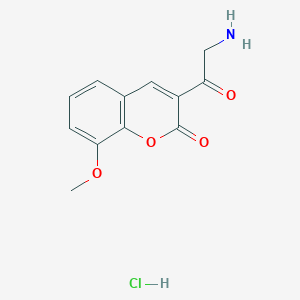
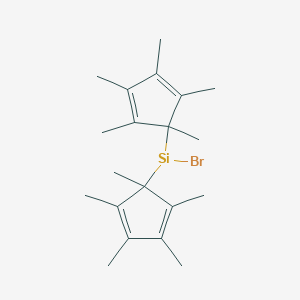
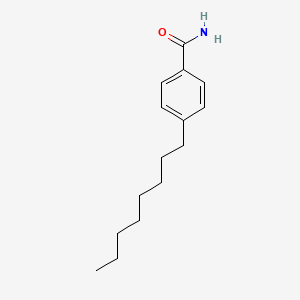

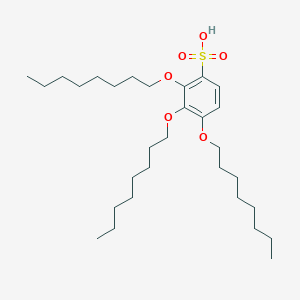

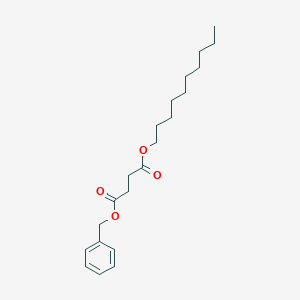
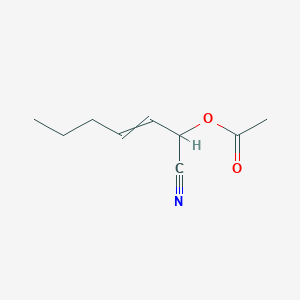
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
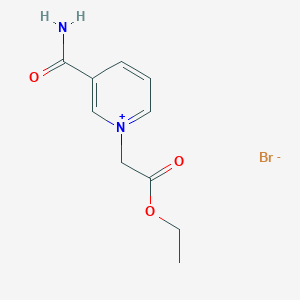
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
